molecular formula C20H23NO2 B14219214 Phenyl (1-benzylpiperidin-2-yl)acetate CAS No. 618107-03-2

Phenyl (1-benzylpiperidin-2-yl)acetate

Cat. No.: B14219214
CAS No.: 618107-03-2
M. Wt: 309.4 g/mol
InChI Key: WDOOMALLNTWCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (1-benzylpiperidin-2-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (1-benzylpiperidin-2-yl)acetate typically involves the reaction of 1-benzylpiperidine with phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Phenyl (1-benzylpiperidin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

Phenyl (1-benzylpiperidin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl (1-benzylpiperidin-2-yl)acetate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Phenyl (1-benzylpiperidin-2-yl)acetate can be compared with other piperidine derivatives such as:

  • Methyl phenyl (piperidin-2-yl)acetate
  • Ethyl phenyl (piperidin-2-yl)acetate
  • 2-Benzylpiperidine

These compounds share similar structural features but differ in their substituents and biological activities. This compound is unique due to its specific phenyl and benzyl groups, which confer distinct chemical and biological properties .

Properties

CAS No.

618107-03-2

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

phenyl 2-(1-benzylpiperidin-2-yl)acetate

InChI

InChI=1S/C20H23NO2/c22-20(23-19-12-5-2-6-13-19)15-18-11-7-8-14-21(18)16-17-9-3-1-4-10-17/h1-6,9-10,12-13,18H,7-8,11,14-16H2

InChI Key

WDOOMALLNTWCRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CC(=O)OC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.